4-(Fluoroethynyl)benzene-1-diazonium
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Overview
Description
4-(Fluoroethynyl)benzene-1-diazonium is an organic compound with the molecular formula C8H4FN2+. It is a diazonium salt, which is a class of organic compounds that contain a diazonium group (R-N2+). These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Fluoroethynyl)benzene-1-diazonium typically involves the diazotization of 4-(fluoroethynyl)aniline. The process generally includes the following steps:
Diazotization Reaction: The 4-(fluoroethynyl)aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Reaction Conditions: The reaction is usually carried out at temperatures below 5°C to prevent the decomposition of the diazonium salt.
Industrial Production Methods
In an industrial setting, the production of diazonium salts like this compound can be scaled up using continuous-flow processes. These methods offer better control over reaction conditions, improved safety, and higher yields compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(Fluoroethynyl)benzene-1-diazonium undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, cyanides, and hydroxides, through Sandmeyer reactions.
Coupling Reactions: It can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Common reagents include copper(I) chloride, copper(I) bromide, and copper(I) cyanide.
Azo Coupling: Typically involves phenols or aromatic amines in alkaline conditions.
Major Products
Substitution Products: Depending on the nucleophile, products can include aryl halides, aryl cyanides, and phenols.
Azo Compounds: Formed through coupling reactions with phenols or aromatic amines.
Scientific Research Applications
4-(Fluoroethynyl)benzene-1-diazonium has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Fluoroethynyl)benzene-1-diazonium primarily involves the formation of a diazonium ion, which is a highly reactive intermediate. This ion can undergo various substitution and coupling reactions, leading to the formation of different products . The diazonium group acts as a good leaving group, facilitating these reactions .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzenediazonium: Similar in structure but contains a methoxy group instead of a fluoroethynyl group.
4-Chlorobenzenediazonium: Contains a chlorine atom instead of a fluoroethynyl group.
Uniqueness
4-(Fluoroethynyl)benzene-1-diazonium is unique due to the presence of the fluoroethynyl group, which imparts distinct electronic properties and reactivity compared to other diazonium salts . This makes it particularly useful in specific synthetic applications where the fluoroethynyl group is desired .
Properties
CAS No. |
919791-66-5 |
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Molecular Formula |
C8H4FN2+ |
Molecular Weight |
147.13 g/mol |
IUPAC Name |
4-(2-fluoroethynyl)benzenediazonium |
InChI |
InChI=1S/C8H4FN2/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4H/q+1 |
InChI Key |
BPFPEDOCEQBNIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CF)[N+]#N |
Origin of Product |
United States |
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